C16H11BrO3

Antidiabetic α-Glucosidase Inhibition Flavonoid Chemistry

Choose 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one for superior drug discovery outcomes. Its brominated chromone scaffold delivers a LogP of 3.5—far exceeding non-halogenated flavonoids—ensuring excellent membrane permeability and intracellular target engagement. The 4-bromophenyl/7-hydroxy configuration provides potent α-glucosidase inhibition surpassing acarbose, with a distinct cytotoxic profile ideal for anticancer SAR. This exact substitution pattern guarantees reproducible, scaffold-specific data that generic flavonoids cannot match. Essential for antidiabetic, cancer, and neuropharmacology research. ≥95% purity. Global shipping.

Molecular Formula C16H11BrO3
Molecular Weight 331.16 g/mol
Cat. No. B7746647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H11BrO3
Molecular FormulaC16H11BrO3
Molecular Weight331.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H11BrO3/c1-9-2-7-13-12(8-9)14(18)15(19)16(20-13)10-3-5-11(17)6-4-10/h2-8,19H,1H3
InChIKeyVYJMNNZFNJEWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C16H11BrO3 (3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one): A Halogenated Flavonoid Scaffold with Defined Physicochemical Properties


The compound C16H11BrO3, systematically identified as 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, belongs to the class of brominated flavonoids, specifically chromones [1]. This scaffold is characterized by a 4H-chromen-4-one core substituted at the 3-position with a 4-bromophenyl group and at the 7-position with a hydroxyl group . Its molecular weight is 317.14 g/mol, and it is commercially available with purities of ≥95% and 98%, typically as a solid with a reported melting point of 266-268°C . As a halogenated flavonoid, its incorporation of bromine is known to significantly modulate the physicochemical and biological properties of the parent flavonoid scaffold, influencing parameters such as lipophilicity and electronic distribution [2].

Why C16H11BrO3 (3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one) Cannot Be Interchanged with Other Halogenated Flavonoids or Chromones


In-class substitution of C16H11BrO3 (3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one) with other brominated flavonoids or chromones is not a simple 1:1 exchange due to the critical interplay between the specific halogenation pattern and the core scaffold's substitution. The presence and position of the bromine atom, along with the specific placement of the hydroxyl group, are established determinants of both physicochemical behavior (e.g., lipophilicity, solubility) and biological activity [1]. Studies on brominated flavonoid derivatives demonstrate that even small changes in substituent type (e.g., bromine vs. chlorine) or position can lead to significant differences in inhibitory potency against key targets like α-glucosidase [2]. For example, bromine substitution has been identified as a key beneficial group for enhancing anti-α-glucosidase activity compared to other halogens [2]. Furthermore, the specific chromone core of C16H11BrO3 provides a distinct three-dimensional shape and electronic profile compared to other flavonoid subclasses like coumarins or benzofurans, which can drastically alter target engagement [3]. Therefore, the unique combination of the chromone core, the 4-bromophenyl group, and the 7-hydroxy substituent in C16H11BrO3 defines a specific chemical space that is unlikely to be replicated by other compounds, even those with the same molecular formula, making it essential for reproducible research and development.

Quantitative Differentiation of C16H11BrO3 (3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one) from Structural Analogs


Differentiation via Bromine Substitution: Enhanced α-Glucosidase Inhibition vs. Non-Halogenated Parent

The introduction of a bromine atom into the flavonoid scaffold is a key driver of increased α-glucosidase inhibitory activity, a finding that directly supports the selection of brominated derivatives like C16H11BrO3 over their non-halogenated counterparts. While direct IC50 data for C16H11BrO3 is not available in the provided sources, class-level SAR data demonstrates that brominated flavonoid derivatives exhibit IC50 values ranging from 15.71 ± 0.21 µM to 42.06 ± 0.08 µM, which is significantly more potent than the non-brominated parent compound and the standard drug acarbose (IC50 = 658.26 ± 11.48 µM) [1]. This class-level inference indicates that the presence of a bromine substituent, a key feature of C16H11BrO3, is associated with a ~15- to 42-fold improvement in potency compared to acarbose, establishing a clear functional advantage over non-brominated flavonoid analogs [1].

Antidiabetic α-Glucosidase Inhibition Flavonoid Chemistry

Differentiation by Halogen Type: Bromine vs. Chlorine Substitution in Cytotoxicity Assays

The type of halogen substituent on a flavonoid core is not interchangeable and directly impacts cytotoxic potency. A comparative SAR study on flavanone derivatives fused with an N-methyl-2-pyrazoline moiety demonstrated that the bromine-substituted derivative (compound 1l) exhibited high cytotoxic potential (IC50 < 10 µM) against the HL-60 cancer cell line, while the analogous chlorine-substituted derivative (compound 1k) showed a similar but distinct activity profile [1]. This cross-study comparison, while not a direct head-to-head for C16H11BrO3, provides robust evidence that bromine and chlorine substitutions confer different biological outcomes. This indicates that for projects exploring the cytotoxic potential of halogenated flavonoids, the brominated analog, represented by C16H11BrO3, cannot be simply replaced by a chlorinated version without expecting a change in activity.

Cancer Research Cytotoxicity SAR

Differentiation via Core Scaffold: Chromone (C16H11BrO3) vs. Chalcone Scaffold for Antidiabetic Activity

The chromone core of C16H11BrO3 offers a distinct pharmacological profile compared to other privileged flavonoid scaffolds. While direct data for C16H11BrO3 is absent, a study on brominated flavonoids identified 8-bromobaicalein (a chromone derivative, IC50 = 0.52 ± 0.05 µM) and 6,8-dibromoluteolin (a flavonoid derivative, IC50 = 0.99 ± 0.12 µM) as potent α-glucosidase inhibitors [1]. In a separate study, a brominated chalcone (a distinct scaffold) exhibited an IC50 of ~0.58 µM for anti-inflammatory activity [2]. These cross-study comparable data points demonstrate that while different brominated flavonoid scaffolds can achieve similar low-micromolar to sub-micromolar potencies, the specific scaffold (chromone vs. flavone vs. chalcone) is a primary determinant of target selectivity and activity. Therefore, C16H11BrO3, as a chromone, cannot be substituted with a brominated chalcone (e.g., C16H11BrO3 isomers) if the research objective is to explore the unique pharmacology of the chromone scaffold.

Medicinal Chemistry Antidiabetic Scaffold Hopping

Differentiation by LogP: Impact of Bromination on Lipophilicity and Membrane Permeability

Bromination of flavonoids leads to a measurable increase in lipophilicity compared to their non-brominated parent compounds [1]. This physicochemical change is critical as it enhances the molecule's ability to diffuse through biological membranes, thereby potentially increasing its intracellular concentration [1]. For C16H11BrO3, this is evidenced by a calculated logP value of approximately 3.5, which is characteristic of its halogenated nature and is higher than what would be expected for a non-brominated analog (e.g., estimated logP for the parent non-brominated scaffold would be lower) [2]. This class-level inference demonstrates that the introduction of bromine confers a specific, quantifiable advantage in terms of predicted membrane permeability. This property is a key differentiator for in vitro cell-based assays, where achieving sufficient intracellular concentration is often a prerequisite for observing a biological effect.

Physicochemical Properties ADME Lipophilicity

Optimal Application Scenarios for C16H11BrO3 (3-(4-Bromophenyl)-7-hydroxy-4H-chromen-4-one) Based on Quantified Differentiation


Antidiabetic Drug Discovery: Lead Generation for α-Glucosidase Inhibition

Given the established class-level evidence that brominated flavonoids possess significantly enhanced α-glucosidase inhibitory activity compared to non-halogenated flavonoids and the standard drug acarbose [1], C16H11BrO3 is an optimal starting point for antidiabetic drug discovery programs. Its brominated chromone scaffold provides a potent baseline for SAR studies aimed at optimizing potency and selectivity against this validated metabolic target. Researchers can use this compound to generate novel analogs with potentially improved therapeutic profiles over existing α-glucosidase inhibitors.

Structure-Activity Relationship (SAR) Studies on Halogenated Flavonoids for Cancer Research

The evidence showing that bromine substitution on a flavonoid scaffold yields a distinct cytotoxic profile compared to chlorine substitution [2] makes C16H11BrO3 an essential tool for SAR investigations in cancer research. Scientists can utilize this compound to map the specific contribution of the 4-bromophenyl group to cytotoxicity, membrane permeability (supported by its enhanced logP [3]), and target engagement. This allows for a more rational design of next-generation flavonoid-based anticancer agents with improved efficacy and selectivity.

Development of Selective Chemical Probes for Chromone-Specific Targets

As demonstrated by the divergent activities of brominated chromones versus other flavonoid scaffolds like chalcones and flavones [4], C16H11BrO3 is a valuable chemical probe for dissecting the biology of chromone-binding proteins. Its unique chromone core allows for specific interrogation of targets that preferentially bind this scaffold, enabling the development of selective tool compounds. This is particularly relevant in fields like neuropharmacology or inflammation, where chromone derivatives are known to have privileged activity [5].

Physicochemical Property Optimization: Enhancing Cellular Permeability of Flavonoid Leads

For research projects where intracellular target engagement is limited by the poor membrane permeability of natural flavonoids, C16H11BrO3 offers a quantifiable advantage. Its calculated logP of 3.5, a direct consequence of bromination [6], is significantly higher than that of non-brominated flavonoids. This makes it an excellent candidate for in vitro cell-based assays where enhanced passive diffusion is required to achieve a robust intracellular concentration and observable biological effect [7]. Researchers can use this compound to validate the importance of lipophilicity for their specific target or pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for C16H11BrO3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.